
3-(3-chloro-1-benzothiophen-2-yl)propan-1-ol
Overview
Description
3-(3-chloro-1-benzothiophen-2-yl)propan-1-ol is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This compound is characterized by the presence of a chloro substituent at the 3-position of the benzothiophene ring and a propanol group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-1-benzothiophen-2-yl)propan-1-ol typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized via the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide (P4S10).
Attachment of the Propanol Group: The final step involves the nucleophilic substitution reaction where the benzothiophene derivative reacts with a suitable propanol derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-1-benzothiophen-2-yl)propan-1-ol can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted benzothiophenes.
Scientific Research Applications
3-(3-chloro-1-benzothiophen-2-yl)propan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 3-(3-chloro-1-benzothiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-(Phenylethynyl)-2-(thiophen-2-yl)benzo[b]thiophene
- 3-Iodo-2-(thiophen-2-yl)benzo[b]thiophene
- 3-(Trimethylsilylethynyl)-2-(thiophen-2-yl)benzo[b]thiophene
Uniqueness
3-(3-chloro-1-benzothiophen-2-yl)propan-1-ol is unique due to the presence of both a chloro substituent and a propanol group, which confer distinct chemical reactivity and biological activity compared to other benzothiophene derivatives. This makes it a valuable compound for the development of new pharmaceuticals and materials.
Properties
Molecular Formula |
C11H11ClOS |
|---|---|
Molecular Weight |
226.72 g/mol |
IUPAC Name |
3-(3-chloro-1-benzothiophen-2-yl)propan-1-ol |
InChI |
InChI=1S/C11H11ClOS/c12-11-8-4-1-2-5-9(8)14-10(11)6-3-7-13/h1-2,4-5,13H,3,6-7H2 |
InChI Key |
BYRGKAZHRGJIAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)CCCO)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
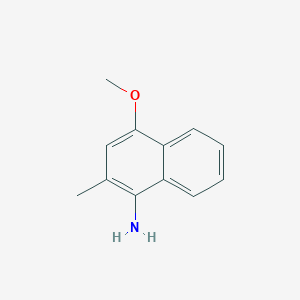
![N-[2-(2-cyclohexen-1-yloxy)phenyl]acetamide](/img/structure/B8569320.png)
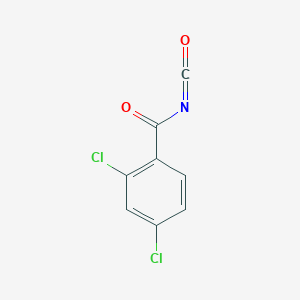
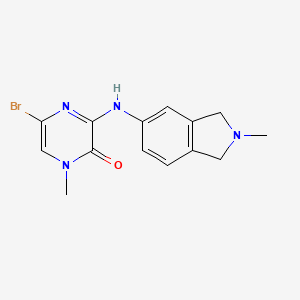
![3-Bromo-6-pyridin-3-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B8569337.png)
![N-[4-(1-Piperazinyl)phenyl]acetamide](/img/structure/B8569346.png)
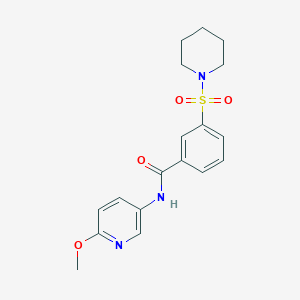
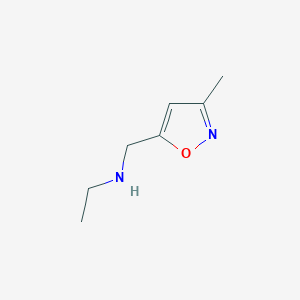

propanedinitrile](/img/structure/B8569376.png)
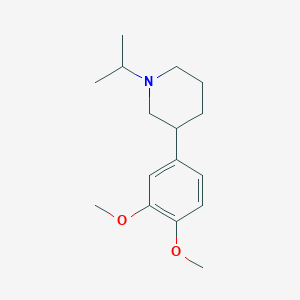
![2,3-Dimethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B8569386.png)

![N-[(5,6-dichloropyridin-3-yl)methyl]acetamide](/img/structure/B8569398.png)
